Isochlorogenic acid A

Description

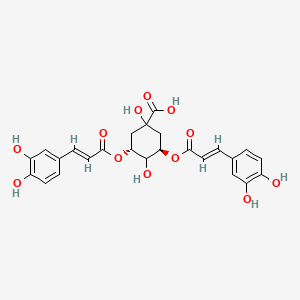

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZBCHWVBQOTNZ-RDJMKVHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424282 | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89919-62-0, 2450-53-5 | |

| Record name | 3,5-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isochlorogenic acid A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-di-O-caffeoylquinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-O-CAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND94C5E75K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources of Isochlorogenic Acid A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isochlorogenic acid A, a prominent member of the dicaffeoylquinic acid family, is a naturally occurring phenolic compound that has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the primary natural sources of this compound, presenting quantitative data on its prevalence in various plant species. Furthermore, this document outlines detailed experimental protocols for the extraction and quantification of this compound, and elucidates the key signaling pathways through which it exerts its therapeutic effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound (3,5-dicaffeoylquinic acid) is one of the three major isomers of isochlorogenic acid, alongside isochlorogenic acid B and C.[1] It is a polyphenolic compound composed of a quinic acid core esterified with two caffeic acid molecules.[1] Extensive research has demonstrated that this compound possesses a wide range of biological activities, including potent antioxidant, anti-inflammatory, antiviral, and neuroprotective properties.[1][2] These therapeutic potentials have positioned this compound as a promising candidate for the development of novel pharmaceuticals and nutraceuticals. Understanding its natural distribution is therefore of paramount importance for its sustainable sourcing and further investigation.

Natural Sources of this compound

This compound is widely distributed in the plant kingdom, with notable concentrations found in various medicinal herbs, fruits, and beverages. The following sections detail some of the most significant natural sources.

Medicinal Plants

A diverse array of medicinal plants have been identified as rich sources of this compound. Among the most prominent are species from the Artemisia and Lonicera genera.

-

Artemisia Species: Several species within the Artemisia genus, commonly known as wormwood, are rich in this compound. Notably, the flowering tops of Artemisia vulgaris have been reported to contain a significant yield of 3,5-di-O-caffeoylquinic acid.

-

Lonicera japonica (Japanese Honeysuckle): The flower buds of Lonicera japonica are a well-documented source of this compound. This plant is a staple in traditional Chinese medicine, and its therapeutic effects are often attributed to its high content of chlorogenic acids and their derivatives.

-

Other Medicinal Herbs: Various other medicinal plants utilized in traditional medicine have been found to contain this compound.

Food and Beverages

Certain commonly consumed foods and beverages also contribute to the dietary intake of this compound.

-

Green Coffee Beans: Unroasted coffee beans are a primary dietary source of chlorogenic acids, including this compound. The roasting process can degrade these compounds, hence green coffee bean extracts typically contain higher concentrations.

-

Teas: A variety of teas, including Ku-ding tea, Peruvian infusion tea, and Apocynum venetum tea, have been shown to contain this compound.[1]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, growing conditions, and post-harvest processing. The following table summarizes available quantitative data from various studies.

| Plant Species | Plant Part | Method of Analysis | Concentration of this compound | Reference |

| Artemisia vulgaris | Flowering Tops | Spectroscopic Analysis | 2.0% (dry weight) | |

| Lonicera japonica | Flower Buds | HPLC | Identified as a major component | |

| Artemisia turanica | Aerial Parts | ESI-MS, 1H-NMR, 2D-NMR | Isolated from the most active fraction | |

| Pharbitidis Semen | Seeds | HPLC-DAD | Quantified alongside chlorogenic acid | |

| Calonyction muricatum | Seeds | HPLC | Simultaneously determined with other chlorogenic acids |

Experimental Protocols

The accurate extraction and quantification of this compound from natural sources are crucial for research and quality control purposes. The following sections provide a generalized protocol based on commonly employed methodologies.

Extraction of this compound

Objective: To extract this compound from plant material.

Materials and Reagents:

-

Dried and powdered plant material

-

Methanol (80%)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh a known amount of the dried, powdered plant material.

-

Add a specific volume of 80% methanol to the plant material (e.g., a 1:10 solid-to-liquid ratio).

-

Subject the mixture to ultrasonic extraction for a defined period (e.g., 30 minutes).

-

Centrifuge the mixture to separate the supernatant from the solid plant material.

-

Collect the supernatant and repeat the extraction process on the plant residue to ensure complete extraction.

-

Combine the supernatants and filter them.

-

Concentrate the filtered extract using a rotary evaporator under reduced pressure.

-

The resulting crude extract can be used for further purification or direct analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in an extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water is commonly used.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: 326 nm or 327 nm is optimal for detecting this compound and its isomers.

-

Injection Volume: A standard injection volume of 5-10 µL is used.

Procedure:

-

Prepare a series of standard solutions of pure this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Dissolve a known amount of the plant extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Inject the prepared sample solution into the HPLC system.

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways, which are central to the inflammatory and antioxidant responses, respectively.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In pathological conditions, the activation of this pathway leads to the production of pro-inflammatory cytokines and enzymes. This compound has been shown to inhibit the NF-κB signaling cascade, thereby exerting its anti-inflammatory effects.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. This compound has been demonstrated to activate the Nrf2 signaling pathway, which underlies its potent antioxidant effects.

Conclusion

This compound is a widely distributed natural compound with significant therapeutic potential. This guide has provided a detailed overview of its primary natural sources, methods for its extraction and quantification, and its mechanisms of action at the molecular level. The information presented herein is intended to facilitate further research into this promising natural product and to aid in the development of novel therapeutic agents for a variety of diseases. The continued exploration of the pharmacological properties of this compound and its natural sources is a promising avenue for future drug discovery.

References

The Biosynthesis of Isochlorogenic Acid A: A Technical Guide for Researchers

Abstract

Isochlorogenic acid A, a prominent member of the dicaffeoylquinic acid family, exhibits a range of pharmacologically significant activities, including potent antioxidant, anti-inflammatory, and antiviral properties. A comprehensive understanding of its biosynthesis in plants is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. Furthermore, this document furnishes detailed experimental protocols for the characterization of the involved enzymes and the quantification of this compound, alongside a curated summary of relevant quantitative data. Visual representations of the metabolic pathways and experimental workflows are provided to facilitate a clear and comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Isochlorogenic acids are a group of naturally occurring phenolic compounds formed by the esterification of two caffeic acid molecules with quinic acid. Among them, this compound (3,5-dicaffeoylquinic acid) is a widely distributed and biologically active isomer.[1] Its biosynthesis is intricately linked to the general phenylpropanoid pathway, a major route for the production of a diverse array of secondary metabolites in plants. This pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to generate hydroxycinnamoyl-CoAs, which serve as central precursors for various phenolic compounds, including flavonoids, lignins, and chlorogenic acids.[2][3][4]

The synthesis of this compound represents a branch point from the biosynthesis of monocaffeoylquinic acids, such as the ubiquitous chlorogenic acid (5-O-caffeoylquinic acid). The elucidation of this specific branch of the phenylpropanoid pathway is crucial for developing strategies to enhance the production of this compound in plants and microbial systems for pharmaceutical applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be broadly divided into two major stages:

-

Formation of Caffeoyl-CoA and Chlorogenic Acid: This initial stage is part of the general phenylpropanoid pathway and leads to the synthesis of the key precursors.

-

Dicaffeoylation of Quinic Acid: This final stage involves the attachment of a second caffeoyl moiety to a pre-existing chlorogenic acid molecule to form this compound.

Upstream Pathway: Synthesis of Precursors

The synthesis of the essential precursors, caffeoyl-CoA and chlorogenic acid (5-O-caffeoylquinic acid), begins with L-phenylalanine and involves the following key enzymatic steps[2][3][4][5]:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumarate 3-Hydroxylase (C3H) or p-Coumaroyl Ester 3'-Hydroxylase (C3'H): These enzymes hydroxylate the p-coumaroyl moiety to a caffeoyl group. C3H acts on p-coumaric acid, while C3'H acts on p-coumaroyl-shikimate or p-coumaroyl-quinate.

-

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): This enzyme is involved in the "shikimate shunt" and can transfer the p-coumaroyl group from p-coumaroyl-CoA to shikimate or quinate.

-

Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT): This key enzyme catalyzes the esterification of quinic acid with caffeoyl-CoA to produce chlorogenic acid (5-O-caffeoylquinic acid).[4][6]

The Final Step: Formation of this compound

The crucial final step in the biosynthesis of this compound involves the addition of a second caffeoyl group to a mono-caffeoylquinic acid. Research has identified a key enzyme with dual functionality that is responsible for this reaction in certain plant species.

Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT) from Tomato (Solanum lycopersicum): This enzyme, in addition to its primary role in synthesizing chlorogenic acid, exhibits a secondary catalytic activity. It can utilize chlorogenic acid (5-O-caffeoylquinic acid) as an acyl acceptor and a second molecule of chlorogenic acid or, more efficiently, caffeoyl-CoA as the acyl donor to produce 3,5-dicaffeoylquinic acid (this compound).[2][3] This secondary activity has a lower pH optimum compared to its primary function, suggesting it may occur in different subcellular compartments, such as the vacuole.[2]

An alternative pathway has been identified in sweet potato (Ipomoea batatas):

Isochlorogenic Acid Synthase (IbICS): This enzyme, a GDSL lipase-like protein, catalyzes the synthesis of 3,5-dicaffeoylquinic acid from two molecules of 3-O-caffeoylquinic acid (neochlorogenic acid).[2]

The overall biosynthetic pathway is illustrated in the following diagram:

Caption: Biosynthetic pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of this compound and its precursors.

Table 1: Michaelis-Menten Constants (Km) of Key Enzymes

| Enzyme | Substrate | Km Value | Plant Source | Reference |

| HQT (secondary activity) | Chlorogenic Acid | High (not precisely quantified) | Solanum lycopersicum | [7] |

| IbICS | 3-O-caffeoylquinic acid | 3.5 mM | Ipomoea batatas | [2] |

| HQT (primary activity) | Caffeoyl-CoA | ~20 µM | Nicotiana tabacum | [8] |

| HQT (primary activity) | Quinic Acid | ~1.3 mM | Nicotiana tabacum | [8] |

| 4CL | p-Coumaric Acid | 20-100 µM | Various | [4] |

| 4CL | Caffeic Acid | 10-50 µM | Various | [4] |

Table 2: Induction of Dicaffeoylquinic Acid Production by Elicitors

| Elicitor | Plant Species | Fold Increase in Dicaffeoylquinic Acids | Treatment Duration | Reference |

| UV-C Radiation | Cynara cardunculus | Consistent increase | 24 hours | [7][9] |

| Methyl Jasmonate | Gardenia jasminoides | Significant increase | 20-40 hours | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Recombinant HQT Expression and Purification

This protocol describes the expression and purification of recombinant HQT for in vitro enzyme assays.

Workflow Diagram:

Caption: Workflow for recombinant HQT expression and purification.

Methodology:

-

Vector Construction: The full-length coding sequence of the HQT gene is amplified by PCR and cloned into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal or C-terminal hexahistidine (His6) tag for affinity purification.

-

Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is further incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged HQT is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins. The recombinant HQT is then eluted with elution buffer (lysis buffer containing 250-500 mM imidazole).

-

Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and stored at -80°C. Protein concentration is determined using a Bradford assay.

In Vitro HQT Enzyme Assay for this compound Synthesis

This assay measures the ability of recombinant HQT to synthesize this compound.

Methodology:

-

Reaction Mixture: The standard reaction mixture (total volume of 50-100 µL) contains:

-

50 mM sodium phosphate buffer (pH 6.0-7.0)

-

100-500 µM Caffeoyl-CoA (acyl donor)

-

0.5-2.0 mM Chlorogenic acid (5-O-caffeoylquinic acid) (acyl acceptor)

-

1-5 µg of purified recombinant HQT

-

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of methanol or acetonitrile containing 1% formic acid. The mixture is centrifuged to precipitate the protein.

-

HPLC Analysis: The supernatant is filtered and analyzed by reverse-phase high-performance liquid chromatography (HPLC) with a diode-array detector (DAD) to identify and quantify the product, this compound.

HPLC-DAD Quantification of this compound

This method is used for the separation and quantification of this compound in plant extracts or enzyme assay mixtures.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) and a DAD is used.

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Solvent A: 0.1% Formic acid or phosphoric acid in water

-

Solvent B: Acetonitrile or methanol

-

-

Gradient Program: A typical gradient could be:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 50% B

-

25-30 min: 50% B

-

30-35 min: Linear gradient from 50% to 10% B

-

35-40 min: 10% B (re-equilibration)

-

-

Detection: The DAD is set to monitor at a wavelength of 325-330 nm, which is the characteristic absorbance maximum for caffeoylquinic acids.

-

Quantification: A standard curve is generated using authentic this compound standard of known concentrations. The concentration of this compound in the samples is determined by comparing the peak area with the standard curve.[11][12][13][14]

Quantitative Real-Time PCR (qRT-PCR) for Acyltransferase Gene Expression

This protocol is for analyzing the expression levels of acyltransferase genes (e.g., HQT) in response to elicitors like UV-C.

Workflow Diagram:

Caption: Workflow for qRT-PCR analysis of gene expression.

Methodology:

-

RNA Extraction: Total RNA is extracted from control and UV-C treated plant tissues using a suitable method (e.g., Trizol reagent or a commercial plant RNA extraction kit).

-

RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), and the integrity is checked by agarose gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Gene-specific primers for the target acyltransferase gene and one or more stable reference genes (e.g., actin, ubiquitin) are designed using primer design software.

-

qRT-PCR: The qRT-PCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix. The reaction typically includes the cDNA template, forward and reverse primers, and the master mix. The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, where the expression level is normalized to the reference gene(s) and compared between the treated and control samples.[15]

Conclusion

The biosynthesis of this compound is a fascinating extension of the well-characterized phenylpropanoid pathway. The discovery of the dual functionality of HQT in tomato and the identification of a dedicated synthase in sweet potato have significantly advanced our understanding of how plants produce these complex and valuable molecules. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the regulation of this pathway and to explore its potential for biotechnological applications. Future research should focus on identifying and characterizing the specific acyltransferases responsible for dicaffeoylquinic acid synthesis in a wider range of plant species and on elucidating the regulatory networks that control their expression. Such knowledge will be instrumental in the development of tailored strategies for the high-level production of this compound and other bioactive dicaffeoylquinic acids for the pharmaceutical and nutraceutical industries.

References

- 1. Item - Primer sequences for qRT-PCR. - figshare - Figshare [figshare.com]

- 2. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. New chlorogenic acid derivatives and triterpenoids from Scorzonera aucheriana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unito.it [iris.unito.it]

- 7. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Exploring the metabolic and physiological roles of HQT in S. lycopersicum by gene editing [frontiersin.org]

- 9. Development and Validation of a HPLC Method for Determination of this compound in Rat Plasma and Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. turkjps.org [turkjps.org]

- 12. agilent.com [agilent.com]

- 13. gene-quantification.de [gene-quantification.de]

- 14. A quantitative RT-PCR platform for high-throughput expression profiling of 2500 rice transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Reference genes identification for qRT-PCR normalization of gene expression analysis in Cucumis sativus under Meloidogyne incognita infection and Pseudomonas treatment [frontiersin.org]

An In-depth Technical Guide to the Biological Activities and Properties of Isochlorogenic Acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A (ICQA), a member of the dicaffeoylquinic acid family, is a prominent phenolic compound found in various plants, including coffee beans, fruits, and medicinal herbs. As an isomer of chlorogenic acid, ICQA has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the antioxidant, anti-inflammatory, antiviral, and anticancer properties of this compound, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and natural product chemistry.

Biological Activities and Properties of this compound

This compound exhibits a broad spectrum of pharmacological effects, which are summarized below. While specific quantitative data for this compound is sometimes limited, data from the closely related and more extensively studied chlorogenic acid (CGA) is included for comparative purposes and to guide future research.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and mitigating oxidative stress. This activity is attributed to its chemical structure, which features multiple hydroxyl groups that can donate hydrogen atoms to neutralize reactive oxygen species.

Quantitative Data: Antioxidant Activity

| Compound | Assay | IC50 Value | Source |

| Chlorogenic Acid | DPPH Radical Scavenging | 6.17 µg/mL | [1] |

| Chlorogenic Acid | DPPH Radical Scavenging | 80% scavenging at 1000 µg/mL | [2] |

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators, such as nitric oxide (NO), and modulate inflammatory signaling pathways.

Quantitative Data: Anti-inflammatory Activity

| Compound | Cell Line | Assay | IC50 Value | Source |

| Chlorogenic Acid | RAW 264.7 | Nitric Oxide Inhibition | 63.5 - 107 µg/mL | [1] |

Antiviral Activity

This compound has shown promising antiviral activity, particularly against the hepatitis B virus (HBV).

Quantitative Data: Anti-Hepatitis B Virus Activity

| Compound | Cell Line | Parameter | Inhibition Rate | Concentration | Source |

| This compound | HepG2.2.15 | HBsAg expression | 86.9% | 193.63 µM | [3] |

| This compound | HepG2.2.15 | HBeAg expression | 72.9% | 193.63 µM | [3] |

Anticancer Activity

While research on the anticancer effects of this compound is emerging, studies on the closely related chlorogenic acid have shown significant cytotoxic and anti-proliferative effects against various cancer cell lines.

Quantitative Data: Anticancer Activity (Chlorogenic Acid)

| Compound | Cell Line | Assay | IC50 Value | Incubation Time | Source |

| Chlorogenic Acid | A549 (Lung Cancer) | CCK-8 | 57.45 µg/mL | 48 h | [4] |

| Chlorogenic Acid | HepG2 (Liver Cancer) | CCK-8 | 383.4 µmol/L | 72 h | [3] |

| Neochlorogenic Acid | HepG2 (Liver Cancer) | CCK-8 | 244.0 µM | 48 h | [5] |

| Neochlorogenic Acid | Huh-7 (Liver Cancer) | CCK-8 | 199.2 µM | 48 h | [5] |

Note: The data above is for chlorogenic acid and neochlorogenic acid. Further research is needed to determine the specific IC50 values of this compound against A549 and HepG2 cells.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

HMGB1/TLR4/NF-κB Signaling Pathway

In the context of liver fibrosis, this compound has been shown to attenuate the inflammatory response by inhibiting the High Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway. ICQA suppresses the expression of HMGB1 and TLR4, which in turn prevents the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines.

Nrf2 Signaling Pathway

Dicaffeoylquinic acids, including this compound, have been shown to be potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[6]. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is thought to interact with Keap1, leading to the release and nuclear translocation of Nrf2[7]. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Chlorogenic acid has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to decreased cancer cell proliferation and induction of apoptosis[4][8][9]. While direct evidence for this compound is still emerging, it is plausible that it shares a similar mechanism of action. CGA has been observed to decrease the phosphorylation of key components of this pathway, including Akt and mTOR, thereby inhibiting downstream signaling.

Experimental Protocols

The following are detailed, generalized protocols for the key assays mentioned in this guide. Researchers should optimize these protocols based on their specific experimental conditions and the concentrations of this compound being investigated.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

This compound (or test compound)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the ascorbic acid positive control.

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the sample or standard solution.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of the sample solution and 100 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Cells

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or test compound)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

-

Cell incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment:

-

Remove the medium and replace it with fresh medium containing various concentrations of this compound.

-

Pre-incubate the cells with the compound for 1 hour.

-

Add LPS to a final concentration of 1 µg/mL to all wells except the control group.

-

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Prepare a standard curve of sodium nitrite (0-100 µM).

-

Add 50 µL of Griess Reagent Part A to each sample and standard, and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess Reagent Part B, and incubate for another 10 minutes in the dark.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of nitric oxide inhibition.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

A549 or HepG2 cancer cell lines

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

This compound (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Cell incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 or HepG2 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 570 and 600 nm.

-

Calculation: Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

This compound is a promising natural compound with a wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and potentially anticancer effects. Its mechanisms of action involve the modulation of key signaling pathways such as HMGB1/TLR4/NF-κB, Nrf2, and PI3K/Akt/mTOR. While more research is needed to fully elucidate its therapeutic potential and to establish specific quantitative data for all its activities, the existing evidence strongly supports its continued investigation as a lead compound for the development of new therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to further explore the pharmacological properties of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlorogenic acid induces hepatocellular carcinoma cell ferroptosis via PTGS2/AKR1C3/GPX4 axis-mediated reprogramming of arachidonic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. japsonline.com [japsonline.com]

- 7. Chlorogenic Acid Alleviates Chronic Stress-Induced Ileal Oxidative Stress and Apoptosis in Rats by Influencing Intestinal Flora and Activating Nrf2 Pathway [mdpi.com]

- 8. e-century.us [e-century.us]

- 9. Effects of Albumin–Chlorogenic Acid Nanoparticles on Apoptosis and PI3K/Akt/mTOR Pathway Inhibitory Activity in MDA-MB-435s Cells [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Antioxidant Potential of Isochlorogenic Acid A

Introduction

This compound (ICGA), chemically known as 3,5-dicaffeoylquinic acid, is a prominent member of the chlorogenic acid family, a class of polyphenolic compounds abundant in various plants, vegetables, and particularly in coffee beans.[1][2][3] Structurally, it is an ester formed from one molecule of quinic acid and two molecules of caffeic acid.[2] ICGA and its isomers are recognized for a wide spectrum of biological activities, including anti-inflammatory, antiviral, neuroprotective, and hepatoprotective effects.[1][2][4] At the core of these therapeutic potentials lies its significant antioxidant capacity, which involves both direct radical scavenging and complex modulation of endogenous cellular defense systems. This guide provides a detailed examination of the antioxidant mechanisms of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Mechanisms of Antioxidant Action

The antioxidant effect of this compound is multifaceted, involving both direct chemical neutralization of reactive species and indirect influence on cellular antioxidant pathways.

Direct Radical Scavenging Activity

ICGA possesses multiple hydroxyl groups on its caffeoyl moieties, which act as hydrogen donors to neutralize a variety of free radicals directly. This chemical activity is a primary line of defense against oxidative damage.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: ICGA demonstrates potent activity in scavenging the stable DPPH radical, a standard measure of free-radical scavenging capability.[1] Studies show it can achieve up to 97.04% scavenging of DPPH radicals.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging: It is also effective against the ABTS radical cation, another common benchmark for antioxidant activity.[1] Dicaffeoylquinic acids, including ICGA, generally show greater ABTS scavenging activity than monocaffeoylquinic acids.[5]

-

Hydroxyl Radical (·OH) Scavenging: ICGA can neutralize the highly reactive and damaging hydroxyl radical, with studies indicating a scavenging rate as high as 60.01%.

-

Superoxide Anion (O₂⁻·) Scavenging: While it shows activity against the superoxide anion, its efficacy is comparatively lower, with a maximum reported scavenging of 28.04%.

Indirect Antioxidant Activity via Nrf2 Signaling

A critical mechanism for ICGA's cytoprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like ICGA, Nrf2 dissociates from Keap1 and translocates to the nucleus.[6][7] In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, initiating their transcription.[6]

Upstream signaling cascades, such as the PI3K/Akt pathway, can also phosphorylate and activate Nrf2, further enhancing this protective response.[8][9][10] The activation of this pathway leads to the upregulated expression of a suite of Phase II detoxifying and antioxidant enzymes, including:

-

Glutathione Peroxidase (GPx) [11]

// Invisible edges for layout edge [style=invis]; ICGA -> ROS; Akt -> Keap1; } Caption: Nrf2 signaling pathway activated by this compound.

Modulation of Endogenous Antioxidant Systems

Beyond the Nrf2 pathway, ICGA directly impacts the activity and levels of crucial components of the cellular antioxidant network.

-

Enhancing Antioxidant Enzymes: In vivo and cellular studies show that treatment with chlorogenic acids, including ICGA, increases the activity of key antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px).[13][14][15]

-

Reducing Oxidative Damage Markers: ICGA effectively reduces the intracellular concentration of Reactive Oxygen Species (ROS).[16][17][18] Consequently, it mitigates lipid peroxidation, a major form of cellular damage, as evidenced by decreased levels of Malondialdehyde (MDA).[13][14]

-

Restoring Glutathione (GSH) Levels: It helps maintain or restore levels of glutathione (GSH), a critical non-enzymatic antioxidant that scavenges free radicals and is essential for detoxification processes.[13][14]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize key findings.

Table 1: In Vitro Radical Scavenging and Antioxidant Capacity

| Assay Type | Compound | Result | Reference |

| DPPH Radical Scavenging | This compound | IC₅₀ = 4.26 µg/mL | [1] |

| DPPH Radical Scavenging | This compound | Up to 97.04% scavenging | |

| ABTS Radical Scavenging | This compound | Shows significant activity | [1] |

| Hydroxyl Radical (·OH) Scavenging | This compound | Up to 60.01% scavenging | |

| Superoxide Anion (O₂⁻·) Scavenging | This compound | Up to 28.04% scavenging | |

| Reducing Power Assay | This compound | OD value up to 0.98 |

Table 2: Cellular and In Vivo Antioxidant Effects

| Model System | Treatment | Effect Observed | Reference |

| Zebrafish (in vivo) | 25 µg/mL ICGA | 60.4% increase in antioxidant capacity | |

| TMT-induced mice (in vivo) | 5-10 mg/kg ICGA | Reduced Malondialdehyde (MDA) content | [1] |

| Weaned piglets (in vivo) | 200-400 mg/kg ICGA | Improved antioxidant capacity | [2] |

| H₂O₂-treated NIH/3T3 cells | ICGA | Recovered mitochondrial membrane potential | [19] |

| Diabetic mice (in vivo) | Chlorogenic Acid | Enhanced SOD concentrations | [13][14] |

| H₂O₂-treated MC3T3-E1 cells | Chlorogenic Acid | Reduced intracellular ROS and MDA | [8] |

| H₂O₂-treated MC3T3-E1 cells | Chlorogenic Acid | Increased Glutathione (GSH) level | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to assess the antioxidant potential of ICGA.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of this compound in methanol.

-

Reaction Mixture: In a 96-well plate or cuvette, add a fixed volume of the DPPH solution (e.g., 100 µL) to varying concentrations of the ICGA solution (e.g., 100 µL).

-

Incubation: Mix vigorously and incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 20-30 minutes).[20]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. Methanol is used as a blank, and a DPPH solution without the sample serves as the control.

-

Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Effect (%) = [(A_control - A_sample) / A_control] × 100.[20]

-

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of ICGA to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

-

Radical Generation: Generate the ABTS•⁺ by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[21]

-

Reagent Preparation: Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add a small volume of the ICGA sample at various concentrations to a fixed volume of the diluted ABTS•⁺ solution.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).

-

Measurement: Record the decrease in absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalents (TE), comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.[22]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is commonly used to measure intracellular ROS.

-

Cell Culture: Plate cells (e.g., HaCaT, MC3T3-E1) in a suitable format (e.g., 96-well black plate) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of ICGA for a specified duration (e.g., 1-2 hours).

-

Oxidative Stress Induction: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or exposing cells to PM2.5.[17]

-

Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) in a serum-free medium for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measurement: After incubation, wash the cells again to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).[16]

Superoxide Dismutase (SOD) Activity Assay

SOD activity is often measured using commercial kits that rely on the inhibition of a reaction that produces a colored product.

-

Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions. This typically involves homogenization in a cold assay buffer followed by centrifugation.

-

Assay Principle: The assay utilizes a system that generates superoxide radicals (e.g., a xanthine/xanthine oxidase system). These radicals react with a detector dye (e.g., WST-1) to produce a colored formazan product.[23]

-

Reaction: In the presence of SOD from the sample, the superoxide radicals are dismutated, thus inhibiting the color-producing reaction.

-

Measurement: The absorbance of the colored product is measured over time using a spectrophotometer at a specific wavelength (e.g., 450 nm).

-

Calculation: The SOD activity is determined by the degree of inhibition of the colorimetric reaction. The activity is typically expressed as units per milligram of protein (U/mg protein).

Conclusion

This compound is a potent natural antioxidant that combats oxidative stress through a dual strategy. It directly neutralizes harmful free radicals and, more significantly, enhances the cell's intrinsic defense capabilities by activating the Nrf2 signaling pathway. The quantitative data robustly support its efficacy in both chemical and biological systems. The detailed experimental protocols provided herein offer a framework for further investigation and validation of its therapeutic potential. For drug development professionals, the multifaceted antioxidant mechanisms of ICGA make it a compelling candidate for the development of novel therapies aimed at mitigating diseases with an underlying oxidative stress etiology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isochlorogenic acid derived from stevia improves antioxidant capacity, immune function and intestinal microbiota in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Risk Assessment of Chlorogenic and Isochlorogenic Acids in Coffee By-Products [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amelioration of Oxidative Stress in Caco-2 Cells Treated with Pro-inflammatory Proteins by Chlorogenic Acid Isomers via Activation of the Nrf2–Keap1–ARE-Signaling Pathway [agris.fao.org]

- 8. Cytoprotective effect of chlorogenic acid against hydrogen peroxide-induced oxidative stress in MC3T3-E1 cells through PI3K/Akt-mediated Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytoprotective effect of chlorogenic acid against hydrogen peroxide-induced oxidative stress in MC3T3-E1 cells through PI3K/Akt-mediated Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dietary chlorogenic acid ameliorates oxidative stress and improves endothelial function in diabetic mice via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chlorogenic Acid Alleviates High Glucose-induced HK-2 Cell Oxidative Damage through Activation of KEAP1/NRF2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Chlorogenic acid: a review on its mechanisms of anti-inflammation, disease treatment, and related delivery systems [frontiersin.org]

- 15. Enhanced oral bioavailability and in vivo antioxidant activity of chlorogenic acid via liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chlorogenic acid attenuates hydrogen peroxide‑induced oxidative stress in lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The inhibitory effect of chlorogenic acid on oxidative stress and apoptosis induced by PM2.5 in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Isochlorogenic acid C protects mouse embryonic fibroblast cells from oxidative damage via restoring SIRT3-SOD2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of chlorogenic acid on antioxidant activity of Flos Lonicerae extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. e3s-conferences.org [e3s-conferences.org]

- 22. Naturally occurring phenols - Wikipedia [en.wikipedia.org]

- 23. SOD Activity Assay SOD Assay Kit - WST Dojindo [dojindo.com]

An In-depth Technical Guide to the Anti-inflammatory Effects of Isochlorogenic Acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlorogenic acid A (ICGA-A), a prominent member of the dicaffeoylquinic acid family, is a natural phenolic compound found in various medicinal plants and dietary sources. Emerging evidence has highlighted its significant anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides a comprehensive overview of the anti-inflammatory effects of ICGA-A, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and providing detailed experimental protocols for key assays.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified include the suppression of the NF-κB and STAT3 signaling cascades, and the modulation of the NLRP3 inflammasome. While direct evidence for its role in MAPK and Nrf2 pathways is still emerging, data from the closely related chlorogenic acid (CGA) suggests a strong likelihood of similar interactions.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. ICGA-A has been shown to potently inhibit this pathway. In inflammatory conditions, the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. ICGA-A intervenes by blocking the phosphorylation of both IκBα and the p65 subunit, thereby preventing the nuclear translocation of p65 and halting the inflammatory cascade.[1][[“]]

Modulation of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical regulator of inflammation. Upon activation by cytokines, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to induce the expression of target genes. ICGA-A has been demonstrated to inhibit the phosphorylation of STAT3, thus impeding its activation and downstream signaling.[[“]] This inhibition contributes to the overall reduction in the inflammatory response.

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18. ICGA-A has been found to suppress the activation of the NLRP3 inflammasome, leading to a decrease in the production of these potent inflammatory mediators.[3][4]

Data Presentation: Quantitative Effects of this compound on Inflammatory Markers

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers from in vivo and in vitro studies.

Table 1: In Vivo Inhibition of Inflammatory Markers by this compound in a Mouse Model of LPS-Induced Acute Lung Injury

| Inflammatory Marker | Treatment Group | Concentration/Dosage | % Inhibition / Fold Change | Reference |

| IL-6 | IAA (Low Dose) | 5 mg/kg | Significant reduction vs. LPS | [3] |

| IAA (Medium Dose) | 10 mg/kg | Further reduction vs. Low Dose | [3] | |

| IAA (High Dose) | 20 mg/kg | Most significant reduction | [3] | |

| TNF-α | IAA (Low Dose) | 5 mg/kg | Significant reduction vs. LPS | [3] |

| IAA (Medium Dose) | 10 mg/kg | Further reduction vs. Low Dose | [3] | |

| IAA (High Dose) | 20 mg/kg | Most significant reduction | [3] | |

| IL-1β | IAA (Low Dose) | 5 mg/kg | Significant reduction vs. LPS | [3] |

| IAA (Medium Dose) | 10 mg/kg | Further reduction vs. Low Dose | [3] | |

| IAA (High Dose) | 20 mg/kg | Most significant reduction | [3] | |

| MCP-1 | IAA (Low Dose) | 5 mg/kg | Significant reduction vs. LPS | [3] |

| IAA (Medium Dose) | 10 mg/kg | Further reduction vs. Low Dose | [3] | |

| IAA (High Dose) | 20 mg/kg | Most significant reduction | [3] | |

| COX-2 | IAA (Low Dose) | 5 mg/kg | Significant reduction vs. LPS | [3] |

| IAA (Medium Dose) | 10 mg/kg | Further reduction vs. Low Dose | [3] | |

| IAA (High Dose) | 20 mg/kg | Most significant reduction | [3] | |

| iNOS | IAA (Low Dose) | 5 mg/kg | Significant reduction vs. LPS | [3] |

| IAA (Medium Dose) | 10 mg/kg | Further reduction vs. Low Dose | [3] | |

| IAA (High Dose) | 20 mg/kg | Most significant reduction | [3] |

Table 2: In Vitro and In Vivo Effects of this compound on NF-κB and STAT3 Signaling

| Model | Target Protein | Treatment | Effect | Reference |

| DSS-induced colitis in mice | p-STAT3 | ICGA-A | Blocked phosphorylation | [[“]] |

| p-p65 | ICGA-A | Blocked phosphorylation | [[“]] | |

| p-IκBα | ICGA-A | Blocked phosphorylation | [[“]] | |

| LPS-induced acute lung injury in mice | p-p65 | ICGA-A | Dose-dependent inhibition | [3][4] |

| NLRP3 | ICGA-A | Dose-dependent inhibition | [3][4] | |

| ASC | ICGA-A | Dose-dependent inhibition | [4] | |

| Cleaved Caspase-1 | ICGA-A | Dose-dependent inhibition | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the anti-inflammatory effects of this compound.

In Vivo Model: LPS-Induced Acute Lung Injury in Mice

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a model of acute lung injury.

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

Lipopolysaccharide (LPS) from Escherichia coli O111:B4

-

This compound (purity >98%)

-

Saline solution (sterile, 0.9%)

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents and equipment for Western blotting and qRT-PCR

Procedure:

-

Animal Acclimatization: House mice in a specific pathogen-free environment for at least one week before the experiment with free access to food and water.

-

Grouping and Treatment: Randomly divide the mice into the following groups (n=8-10 per group):

-

Control group: Intratracheal instillation of saline.

-

LPS group: Intratracheal instillation of LPS (5 mg/kg).

-

LPS + ICGA-A groups: Intraperitoneal injection of ICGA-A (e.g., 5, 10, and 20 mg/kg) one hour before LPS instillation.

-

-

Induction of Lung Injury: Anesthetize the mice and intratracheally instill 50 µL of LPS solution (or saline for the control group).

-

Sample Collection: Euthanize the mice 6-24 hours after LPS administration. Collect bronchoalveolar lavage fluid (BALF) and lung tissues.

-

Analysis:

-

Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the BALF and serum using ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Homogenize lung tissues and perform Western blotting to determine the protein levels of p-p65, p-IκBα, and NLRP3.

-

qRT-PCR Analysis: Extract total RNA from lung tissues and perform quantitative real-time PCR to measure the mRNA expression levels of Tnf-α, Il-6, and Il-1β.

-

Histopathology: Fix lung tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung injury and inflammation.

-

In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages

Objective: To investigate the direct anti-inflammatory effects of this compound on macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from Escherichia coli O111:B4

-

This compound (purity >98%)

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

-

Reagents and equipment for Western blotting and qRT-PCR

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Seed the cells in appropriate plates. Pre-treat the cells with various concentrations of ICGA-A (e.g., 10, 25, 50 µM) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).

-

Analysis:

-

Nitric Oxide (NO) Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent as an indicator of NO production.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the culture supernatant using ELISA kits.

-

Western Blot Analysis: Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of p65, IκBα, and key proteins in the MAPK pathway (p-p38, p-ERK, p-JNK).

-

qRT-PCR Analysis: Isolate total RNA and conduct qRT-PCR to determine the mRNA expression of Nos2 (iNOS), Cox-2, Tnf-α, and Il-6.

-

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

NF-κB Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by this compound.

STAT3 Signaling Pathway

Caption: Inhibition of the STAT3 signaling pathway by this compound.

NLRP3 Inflammasome Pathway

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.

Conclusion

This compound demonstrates potent anti-inflammatory effects through the multifaceted inhibition of key pro-inflammatory signaling pathways, including NF-κB, STAT3, and the NLRP3 inflammasome. The preclinical data presented in this guide underscore its potential as a therapeutic agent for a variety of inflammatory disorders. Further research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile in humans. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound.

References

- 1. This compound attenuates acute lung injury induced by LPS via Nf-κB/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. e-century.us [e-century.us]

- 4. Combined effects of quinic acid and isochlorogenic acid B on LPS-induced inflammation and pyroptosis in MAC-T cells and mouse mammary glands - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of 3,5-Dicaffeoylquinic Acid: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Therapeutic Promise of a Potent Natural Compound

Foreword: The escalating prevalence of neurodegenerative diseases worldwide necessitates the urgent exploration of novel therapeutic agents. Among the promising candidates, 3,5-Dicaffeoylquinic acid (3,5-diCQA), a naturally occurring phenolic compound, has garnered significant attention for its potent neuroprotective properties. This technical guide provides a comprehensive overview of the current state of research on 3,5-diCQA, with a focus on its mechanisms of action, experimental validation, and future directions for drug development. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry engaged in the pursuit of innovative treatments for neurological disorders.

Core Neuroprotective Mechanisms of 3,5-Dicaffeoylquinic Acid

3,5-Dicaffeoylquinic acid exerts its neuroprotective effects through a multi-faceted approach, targeting key pathological pathways implicated in neurodegeneration. These mechanisms primarily revolve around its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a cornerstone of neuronal damage in various neurodegenerative conditions. 3,5-diCQA effectively mitigates oxidative stress through several key actions:

-

Direct ROS Scavenging: The phenolic structure of 3,5-diCQA allows it to directly scavenge free radicals, thereby neutralizing their damaging effects on cellular components.

-

Upregulation of Endogenous Antioxidants: 3,5-diCQA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the increased expression of a battery of antioxidant enzymes, including Heme oxygenase-1 (HO-1), and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2] This enhancement of the endogenous antioxidant defense system provides sustained protection against oxidative insults.

-

Preservation of Intracellular Glutathione Levels: Studies have demonstrated that 3,5-diCQA can restore intracellular levels of glutathione (GSH), a critical endogenous antioxidant, that are depleted during oxidative stress.[4]

Modulation of Inflammatory Pathways

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory mediators, contributes significantly to the progression of neurodegenerative diseases. 3,5-diCQA exhibits potent anti-inflammatory effects by:

-

Inhibition of Microglial Activation: 3,5-diCQA has been found to suppress the activation of microglial cells, thereby reducing the production and release of pro-inflammatory cytokines.[5]

-

Suppression of Pro-inflammatory Mediators: Research indicates that 3,5-diCQA can inhibit the expression of key inflammatory enzymes and cytokines.[6]

-

Modulation of the JAK2/STAT3 Signaling Pathway: 3,5-diCQA has been shown to attenuate inflammatory responses by suppressing the Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is involved in microglial activation and the production of inflammatory mediators.[5]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism underlying neuronal loss in neurodegenerative disorders. 3,5-diCQA confers anti-apoptotic effects through:

-

Regulation of Apoptotic Proteins: 3,5-diCQA has been observed to modulate the expression of key proteins involved in the apoptotic cascade. It can decrease the levels of pro-apoptotic proteins while increasing the expression of anti-apoptotic proteins.

-

Inhibition of Caspase-3 Activation: A key executioner in the apoptotic pathway, caspase-3, is inhibited by 3,5-diCQA, preventing the final steps of cell death.[4]

-

Activation of Pro-Survival Signaling Pathways: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival. 3,5-diCQA has been shown to activate this pathway, thereby promoting neuronal survival and counteracting apoptotic signals.[7][8]

Experimental Evidence and Data

The neuroprotective effects of 3,5-diCQA are supported by a growing body of evidence from both in vitro and in vivo studies.

In Vitro Studies

In vitro models provide a controlled environment to dissect the molecular mechanisms underlying the neuroprotective actions of 3,5-diCQA.

| Cell Line | Insult | 3,5-diCQA Concentration(s) | Key Findings | Reference(s) |

| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 10-50 µM | Attenuated neuronal death, inhibited caspase-3 activation, and restored intracellular glutathione levels. | [4][9] |

| SH-SY5Y | Amyloid-beta (Aβ) (1-42) | Not specified | Exhibited neuroprotective effects.[10] | [10] |

| MC65 & SH-SY5Y | Amyloid-beta (Aβ) | Concentrations comparable to levels in Centella asiatica water extract | Mitigated Aβ-induced cell death and attenuated Aβ-induced alterations in tau expression and phosphorylation. | [11] |

| BV2 microglia | Lipopolysaccharide (LPS) | Not specified | Reduced microglial activation and production of pro-inflammatory cytokines. | [5] |

| H9C2 | tert-butyl hydroperoxide (TBHP) | 5, 10, 20 µM | Protected against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway. | [7] |

In Vivo Studies

In vivo studies using animal models of neurodegenerative diseases are crucial for validating the therapeutic potential of 3,5-diCQA.

| Animal Model | Disease Model | 3,5-diCQA Administration | Key Findings | Reference(s) |

| Mice | Trimethyltin (TMT)-induced learning and memory deficits | Not specified | Ameliorated cognitive deficits, increased acetylcholine levels, decreased acetylcholinesterase activity, and reduced oxidative stress markers. | [12] |

| Senescence-accelerated-prone mice 8 (SAMP8) | Aging and Alzheimer's-like pathology | Oral administration (6.7 mg/kg/day) | Improved spatial learning and memory. | [10][13] |

| Mice | Stress-hormone-induced depression and memory loss | Not specified | Reduced depressive symptoms and alleviated memory loss by reducing oxidative stress. | [14][15] |

| Mice | Complete Freund's adjuvant (CFA)-induced inflammatory pain | Oral administration | Attenuated pain hypersensitivity and foot swelling. | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The neuroprotective effects of 3,5-Dicaffeoylquinic acid are mediated by its modulation of several key intracellular signaling pathways.

Caption: Key signaling pathways modulated by 3,5-diCQA.

Experimental Workflow: In Vitro Neuroprotection Assay

A typical workflow for assessing the neuroprotective effects of 3,5-diCQA in a cell-based model.

Caption: A generalized in vitro experimental workflow.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neuroprotective studies.

-

Culture Conditions: Cells are typically maintained in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

3,5-diCQA Preparation: 3,5-diCQA is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 5, 10, 20, 50 µM).

-

Treatment Protocol: Cells are typically pre-treated with 3,5-diCQA for a specific duration (e.g., 24 hours) before being exposed to a neurotoxic insult.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 3,5-diCQA followed by the neurotoxic insult.

-

MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular ROS

The dichlorofluorescein diacetate (DCF-DA) assay is commonly used to measure intracellular ROS levels.

-

Cell Treatment: Treat cells with 3,5-diCQA and the neurotoxic agent as described above.

-

DCF-DA Staining: Wash the cells with PBS and then incubate with DCF-DA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Caspase-3 Activity Assay

Caspase-3 activity is a hallmark of apoptosis and can be measured using a colorimetric or fluorometric assay.

-

Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided in the assay kit.

-

Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to the cell lysate.

-